molecular formula C17H13NO2 B11852971 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione CAS No. 915372-69-9

2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione

Katalognummer: B11852971
CAS-Nummer: 915372-69-9
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: YLYHKTANWPPUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(m-tolyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(m-tolyl)naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with m-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(m-tolyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(m-tolyl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(m-tolyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.

    2-Amino-3-(p-tolyl)naphthalene-1,4-dione: A structural isomer with a different position of the methyl group.

    Lawsone (2-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with hydroxyl substitution.

Uniqueness

2-Amino-3-(m-tolyl)naphthalene-1,4-dione is unique due to the presence of both an amino group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

915372-69-9

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

2-amino-3-(3-methylphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO2/c1-10-5-4-6-11(9-10)14-15(18)17(20)13-8-3-2-7-12(13)16(14)19/h2-9H,18H2,1H3

InChI-Schlüssel

YLYHKTANWPPUQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.